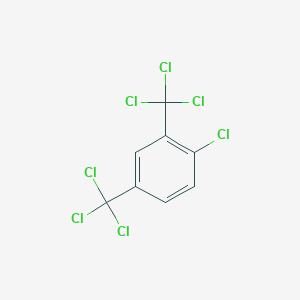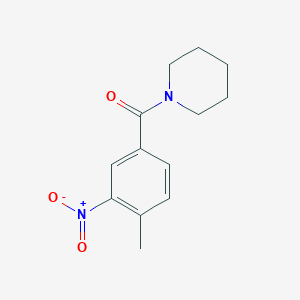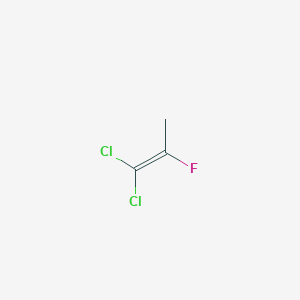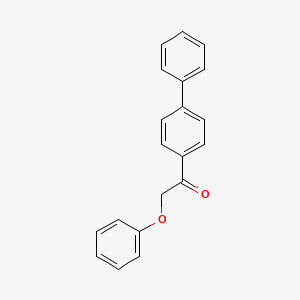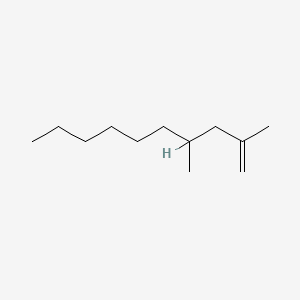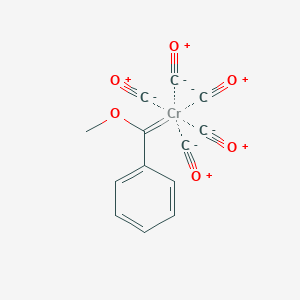
Pentacarbonyl(alpha-methoxybenzylidene)chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentacarbonyl(alpha-methoxybenzylidene)chromium is an organometallic compound with the formula C₁₃H₈CrO₆. It is a type of Fischer carbene complex, which is characterized by the presence of a carbene ligand bonded to a metal center. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Pentacarbonyl(alpha-methoxybenzylidene)chromium can be synthesized through the reaction of chromium hexacarbonyl with alpha-methoxybenzylidene chloride in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as tetrahydrofuran (THF), for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparation. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Pentacarbonyl(alpha-methoxybenzylidene)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation state chromium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically occur in the presence of a coordinating solvent like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromium(VI) complexes, while reduction can yield chromium(II) or chromium(0) species. Substitution reactions can produce a variety of chromium complexes with different ligands .
科学研究应用
Pentacarbonyl(alpha-methoxybenzylidene)chromium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkene metathesis and cyclopropanation.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
作用机制
The mechanism by which pentacarbonyl(alpha-methoxybenzylidene)chromium exerts its effects involves the interaction of the carbene ligand with various substrates. The carbene ligand can insert into C-H, C-C, and C-N bonds, facilitating a range of chemical transformations. The chromium center plays a crucial role in stabilizing the carbene ligand and enabling these reactions .
相似化合物的比较
Similar Compounds
Pentacarbonyl(2,3-diphenylcyclopropenylidene)chromium: Another Fischer carbene complex with similar reactivity but different ligand structure.
Pentacarbonyl(benzylidene)chromium: Lacks the methoxy group, leading to different reactivity and stability.
Uniqueness
Pentacarbonyl(alpha-methoxybenzylidene)chromium is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where other similar compounds may not perform as well .
属性
IUPAC Name |
carbon monoxide;[methoxy(phenyl)methylidene]chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRINVHFSLAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27436-93-7 |
Source


|
| Record name | Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
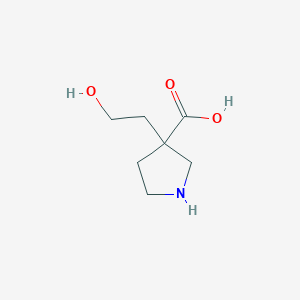
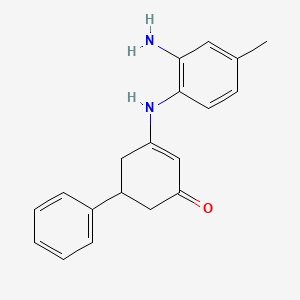
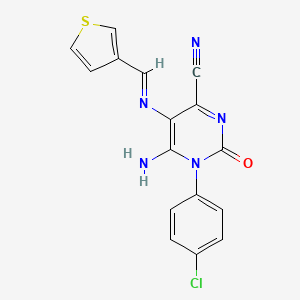
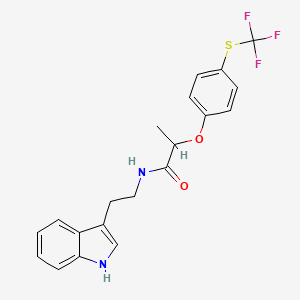
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
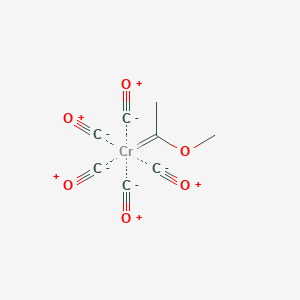
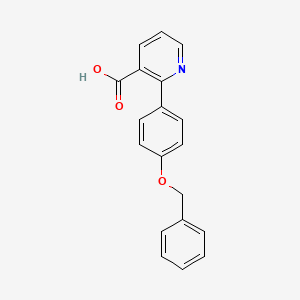
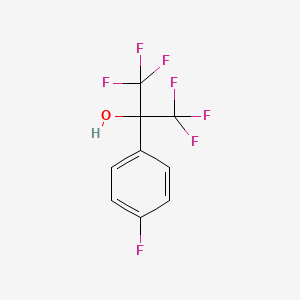
![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B6363473.png)
